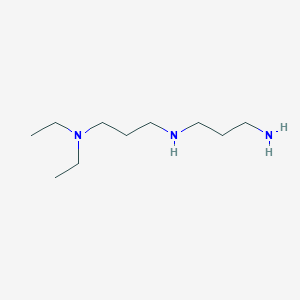
N~3~-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine is a chemical compound with the molecular formula C10H24N2. It is a diamine, meaning it contains two amine groups, which makes it a versatile compound in various chemical reactions and applications. This compound is known for its use in various industrial and scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine typically involves the reaction of diethylamine with 1,3-dibromopropane, followed by the introduction of an aminopropyl group. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process involves heating the reactants under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N3-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of a high-quality product. The final product is typically purified using distillation or crystallization techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N~3~-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: The major products include corresponding amides or nitriles.
Reduction: The major products are typically primary or secondary amines.
Substitution: The major products depend on the electrophile used but can include substituted amines or amides.
Applications De Recherche Scientifique
N~3~-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of N3-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine involves its interaction with various molecular targets. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their structure and function. In biochemical assays, it can act as a nucleophile, participating in reactions that modify proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~3~-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: A similar diamine with a longer alkyl chain, used as a biocide and surfactant.
N~3~-(3-Aminopropyl)morpholine: A diamine with a morpholine ring, used in organic synthesis and as a corrosion inhibitor.
N~3~-(3-Aminopropyl)pyrrolidine: A diamine with a pyrrolidine ring, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N~3~-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine is unique due to its specific combination of amine groups and alkyl chains, which confer distinct chemical reactivity and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
103502-67-6 |
|---|---|
Formule moléculaire |
C10H25N3 |
Poids moléculaire |
187.33 g/mol |
Nom IUPAC |
N'-[3-(diethylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C10H25N3/c1-3-13(4-2)10-6-9-12-8-5-7-11/h12H,3-11H2,1-2H3 |
Clé InChI |
BZRFTDQKNOXCHR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14327764.png)
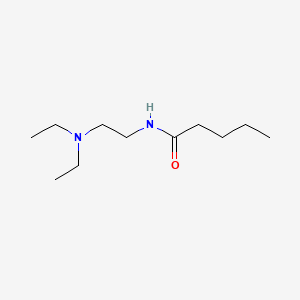
![3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14327776.png)
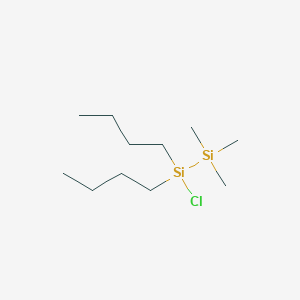

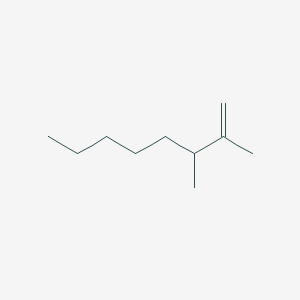

![Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)](/img/structure/B14327813.png)


![3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid](/img/structure/B14327842.png)
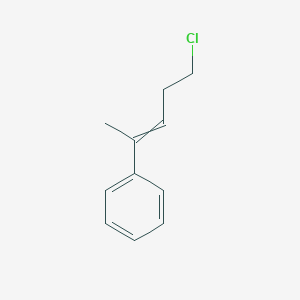

![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)
